![molecular formula C15H19NO4 B000091 [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate CAS No. 63911-32-0](/img/structure/B91.png)

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

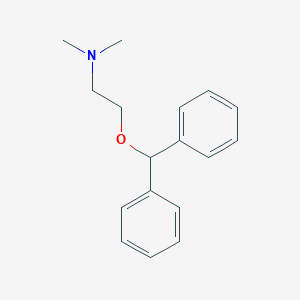

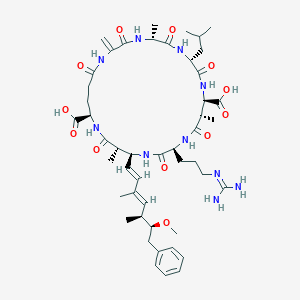

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, also known as AHBO, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AHBO belongs to the class of compounds known as muscarinic acetylcholine receptor antagonists, which have been studied extensively for their ability to modulate the cholinergic system in the brain and peripheral nervous system.

科学研究应用

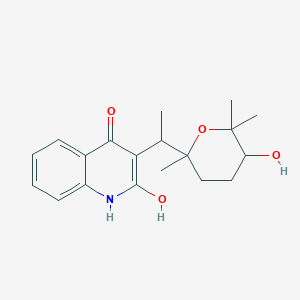

Enantioselective Synthesis of Tropane Alkaloids

Mao et al. (2014) detail a novel and versatile method for the enantioselective synthesis of tropane alkaloids using [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate. This process involves silyl enol ether formation and lactam activation, leading to hydroxylated tropan-3-ones, which are significant in the synthesis of compounds like pervilleine C and dibenzoyloxytropane (Mao et al., 2014).

Nematicidal Activity of Derivatives

Xu et al. (2021) synthesized novel derivatives of 8-azabicyclo[3.2.1]octan-3-yl, which demonstrated significant nematicidal activity. These compounds were derived from 5-HT3 receptor antagonists and displayed lethal rates against pinewood nematodes (Xu et al., 2021).

Asymmetric Synthesis via Rhodium-Catalyzed Cycloaddition

Reddy and Davies (2007) reported a rhodium-catalyzed [4 + 3] cycloaddition method for the asymmetric synthesis of 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes). This method is significant for creating highly functionalized tropane structures, essential in various pharmacological applications (Reddy & Davies, 2007).

Synthesis of Novel Azabicyclo Derivatives for Nematicidal Activities

Li et al. (2020) explored the nematicidal activities of new azabicyclo derivatives containing a thiazole moiety. Their research showed that these compounds had significant mortality rates against pine-wood nematodes, showcasing the potential of 8-azabicyclo[3.2.1]octan-3-yl derivatives in agricultural applications (Li et al., 2020).

Stereochemical Analysis of Tropanes

The stereochemical properties of tropanes, including those derived from [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, have been studied extensively, as illustrated by Zheng et al. (2004). These studies are crucial for understanding the molecular structures and potential applications of these compounds (Zheng et al., 2004).

Antiprotozoal Activities

Seebacher et al. (2005) and Faist et al. (2013) have conducted studies on the antiprotozoal activities of 8-azabicyclo[3.2.1]octan-3-yl derivatives. These compounds showed promise in treating diseases caused by protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005) (Faist et al., 2013).

属性

CAS 编号 |

63911-32-0 |

|---|---|

产品名称 |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |

分子式 |

C15H19NO4 |

分子量 |

277.31 g/mol |

IUPAC 名称 |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12? |

InChI 键 |

GWWGRYGNRKFSSX-FOSCPWQOSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O |

SMILES |

COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |

规范 SMILES |

COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |

同义词 |

8-Azabicyclo[3,2,1]oct-3-yl 4-hydroxy-3-methoxybenzoate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)